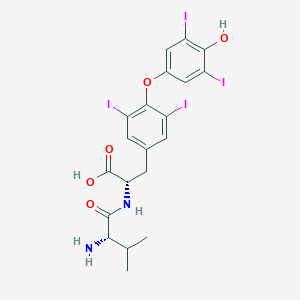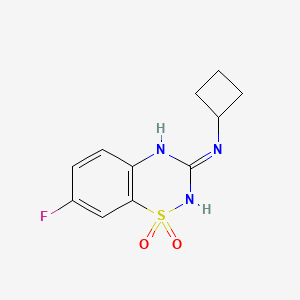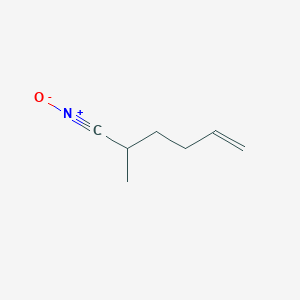
2-Methylhex-5-enenitrile oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhex-5-enenitrile oxide is an organic compound characterized by the presence of a nitrile oxide functional group attached to a hexene chain with a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylhex-5-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 2-methylhex-5-ene with nitrosyl chloride (NOCl) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via the formation of an intermediate nitroso compound, which is subsequently oxidized to form the nitrile oxide.
Another method involves the use of hydroxylamine-O-sulfonic acid (HOSA) as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhex-5-enenitrile oxide undergoes various chemical reactions, including:
Oxidation: The nitrile oxide group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile oxide group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile oxide group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylhex-5-enenitrile oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-methylhex-5-enenitrile oxide involves its reactivity with various molecular targets. The nitrile oxide group can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the hexene chain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhex-5-enenitrile: Lacks the oxide functional group, resulting in different reactivity and applications.
2-Methylhex-5-enamine: Contains an amine group instead of a nitrile oxide, leading to different chemical behavior.
2-Methylhex-5-enol:
Uniqueness
2-Methylhex-5-enenitrile oxide is unique due to the presence of the nitrile oxide functional group, which imparts distinct reactivity and enables its use in a wide range of chemical transformations and applications. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
144254-17-1 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
2-methylhex-5-enenitrile oxide |
InChI |
InChI=1S/C7H11NO/c1-3-4-5-7(2)6-8-9/h3,7H,1,4-5H2,2H3 |
InChI-Schlüssel |
BIYOAZYRUZUUMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)C#[N+][O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
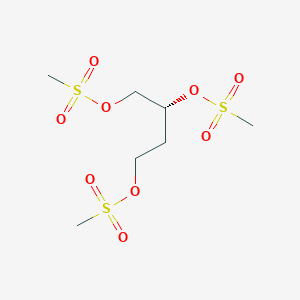
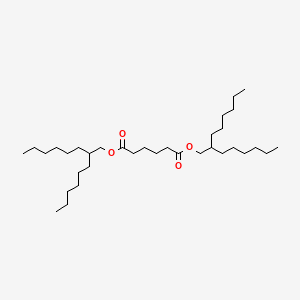
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
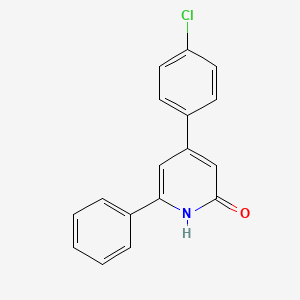

![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)




